molecular formula C14H11N3O3S B2687557 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866156-84-5

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

Cat. No. B2687557
CAS RN: 866156-84-5
M. Wt: 301.32
InChI Key: XLBZPCCAZQOLIK-UHFFFAOYSA-N
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Description

The compound “2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid” is a chemical compound with a molecular formula of C14H11N3O3S . It is a complex organic compound that contains a benzothiadiazol group and a pyrrol group .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzothiadiazol group and a pyrrol group . The benzothiadiazol group is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 301.32044 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the sources I found.

Scientific Research Applications

Synthesis and Potential Applications

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, while not directly referenced in available literature, is structurally related to compounds within the benzothiazole and pyrrole families, which have been extensively studied for their unique properties and potential applications in scientific research. This section explores the synthesis, characteristics, and applications of compounds closely related to the specified chemical, highlighting their relevance in various scientific domains.

Benzothiazole and Pyrrole Derivatives in Research

Compounds with benzothiazole and pyrrole motifs have been synthesized and evaluated for their diverse applications in scientific research. These compounds exhibit a range of biological and chemical properties, making them subjects of interest in the development of new therapeutic agents, materials science, and chemical synthesis methodologies.

  • Biological Activities : Research on benzothiazole and pyrrole derivatives has shown that these compounds possess significant biological activities. For example, certain benzothiazole derivatives have been identified as potent antimicrobial and antitumor agents, demonstrating efficacy against a variety of bacterial and fungal strains, as well as cancer cell lines (Hamama et al., 2013), (Santagati et al., 1994).

  • Chemical Synthesis : The structural versatility of benzothiazole and pyrrole compounds has been leveraged in chemical synthesis, providing novel pathways for the generation of complex molecules. Innovative synthesis methods have been developed to produce a wide range of derivatives, offering new tools for chemical research and potential applications in material science (Katritzky et al., 2000).

  • Material Science : The unique electronic properties of benzothiazole and pyrrole derivatives make them attractive for applications in material science, particularly in the development of organic semiconductors and fluorescent materials. Their photophysical properties have been studied for potential use in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging (Mancilha et al., 2011).

properties

IUPAC Name

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-12-11(6-9)15-16-21-12/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBZPCCAZQOLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)SN=N3)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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